molecular formula C10H11NO5 B13883471 2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane

2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane

Cat. No.: B13883471
M. Wt: 225.20 g/mol
InChI Key: NOQOQTKQARWXNV-UHFFFAOYSA-N
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Description

2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products:

Scientific Research Applications

2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison:

This article provides a comprehensive overview of 2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-(4-methoxy-3-nitrophenyl)-1,3-dioxolane

InChI

InChI=1S/C10H11NO5/c1-14-9-3-2-7(6-8(9)11(12)13)10-15-4-5-16-10/h2-3,6,10H,4-5H2,1H3

InChI Key

NOQOQTKQARWXNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2OCCO2)[N+](=O)[O-]

Origin of Product

United States

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